molecular formula C13H11NO3S B129290 N-(3-formylphenyl)benzenesulfonamide CAS No. 151721-35-6

N-(3-formylphenyl)benzenesulfonamide

Cat. No. B129290
M. Wt: 261.3 g/mol
InChI Key: XYNPRCCUVAUTHD-UHFFFAOYSA-N
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Description

N-(3-formylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring and have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Although the specific compound N-(3-formylphenyl)benzenesulfonamide is not directly mentioned in the provided papers, the general class of benzenesulfonamides is well-represented, with various derivatives being synthesized and evaluated for their biochemical properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a key area of research due to their pharmacological significance. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists demonstrates the use of the benzenesulfonanilide skeleton as a novel scaffold for PR antagonists . These studies provide insights into the synthetic strategies and chemical modifications that can be applied to benzenesulfonamide derivatives to achieve desired biological activities.

Molecular Structure Analysis

The molecular structure and conformation of benzenesulfonamide derivatives are crucial for understanding their biological activity. Gas electron diffraction and quantum chemical calculations have been used to study the structure and conformational properties of benzenesulfonamide, revealing the presence of two stable conformers . Additionally, the crystal structure of various benzenesulfonamide derivatives, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been determined, providing information on molecular interactions and conformational preferences in the solid state .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions, which can be utilized for further functionalization or to study reaction mechanisms. A novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide has been developed, showcasing the ability of these compounds to participate in complex transformations . This type of reaction could potentially be applied to the synthesis or modification of N-(3-formylphenyl)benzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and the nature of substituents on the benzene rings. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide reveals the presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice . These interactions can affect the solubility, stability, and reactivity of the compounds, which are important parameters for their practical applications.

Scientific Research Applications

Benzene Sulfonamide Derivatives in Research

Benzene sulfonamides, such as N-(3-formylphenyl)benzenesulfonamide, are part of a broader class of chemical compounds that have been extensively studied for various applications, including their roles as enzyme inhibitors, their physicochemical properties, and potential applications in supramolecular chemistry and nanotechnology.

  • Quantitative Structure-Activity Relationships of Carbonic Anhydrase Inhibitors :

    • Research on benzene sulfonamide derivatives has shown that their inhibitory potency against carbonic anhydrase enzymes largely depends on the electronic properties of the sulfonamide group. This group's effectiveness can be modified by the electronic characteristics of substituents present on the benzene or heterocyclic ring of the sulfonamide molecules, suggesting a pathway for the development of targeted inhibitors based on sulfonamide derivatives (Gupta, 2003).
  • Supramolecular Chemistry and Nanotechnology :

    • Benzene-1,3,5-tricarboxamide (BTA) derivatives, while structurally different, share some functional similarities with benzene sulfonamide derivatives in their ability to self-assemble and form supramolecular structures. These compounds are utilized in various scientific disciplines, including nanotechnology and biomedical applications, highlighting the potential of benzene sulfonamide derivatives in similar fields (Cantekin, de Greef, & Palmans, 2012).
  • Environmental and Analytical Studies :

    • Studies on related compounds, such as benzoxaboroles and benzophenones, have explored their environmental presence, toxicity, and methods for detection and degradation. This research underlines the importance of analytical techniques and environmental monitoring for compounds with similar structural features, suggesting that similar methodologies could be applied to monitor and study N-(3-formylphenyl)benzenesulfonamide in environmental samples (Gottschalk, Sun, & Nowack, 2013).
  • Emerging Scaffolds for Antimicrobial Agents :

    • Benzofuran derivatives have been identified as promising scaffolds for developing antimicrobial agents, showing the potential of aromatic compounds in addressing antibiotic resistance. Given the structural similarity, benzene sulfonamide derivatives could also offer valuable frameworks for designing new antimicrobial agents (Hiremathad et al., 2015).

Safety And Hazards

The safety data sheet for “N-(3-formylphenyl)benzenesulfonamide” indicates that it may pose certain hazards, including toxicity . Proper handling and storage are necessary to ensure safety .

Future Directions

The future directions for research on “N-(3-formylphenyl)benzenesulfonamide” and related compounds could involve further exploration of their potential as anticancer agents . Their selective inhibition of carbonic anhydrase IX makes them promising candidates for the development of novel antiproliferative drugs .

properties

IUPAC Name

N-(3-formylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPRCCUVAUTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383413
Record name N-(3-formylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-formylphenyl)benzenesulfonamide

CAS RN

151721-35-6
Record name N-(3-formylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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